N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c1-9-7-12(17-13(16-9)18-2)15-8-10-5-3-4-6-11(10)14/h3-7H,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJNQDOKKKCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6-Methyl-2-(Methylsulfanyl)Pyrimidine
The precursor A1 is synthesized via cyclocondensation of methyl-substituted β-diketones with thiourea derivatives. For example, condensation of acetylacetone (2,4-pentanedione) with thiourea in acidic conditions yields 4,6-dimethyl-2-thiopyrimidine, which is subsequently methylated using methyl iodide in the presence of a base (e.g., NaH) to introduce the methylsulfanyl group. Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding A1 with >85% purity.
Amination with 2-Fluorobenzylamine
The chloro group in A1 is displaced via nucleophilic substitution with 2-fluorobenzylamine. Reaction conditions typically involve polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours, with catalytic KI to enhance reactivity. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane) and characterized by -NMR and LC-MS. Yields range from 70–85%, depending on the stoichiometric ratio of amine to A1 .
Reductive Amination of Pyrimidine Aldehydes
An alternative route employs reductive amination to introduce the 2-fluorobenzylamine moiety. This method is advantageous for avoiding harsh substitution conditions.
Synthesis of 4-Oxo-6-Methyl-2-(Methylsulfanyl)Pyrimidine
The aldehyde intermediate B1 (4-oxo-6-methyl-2-(methylsulfanyl)pyrimidine) is prepared via oxidation of 4-hydroxy-6-methyl-2-(methylsulfanyl)pyrimidine using MnO₂ in dichloromethane. The carbonyl group at position 4 is critical for subsequent reductive amination.
Reductive Amination with 2-Fluorobenzylamine
B1 is reacted with 2-fluorobenzylamine in the presence of NaBH₃CN or NaBH(OAc)₃ as reducing agents. The reaction proceeds in methanol or ethanol at room temperature, achieving >90% conversion within 6 hours. The product is purified via recrystallization from ethanol/water, yielding 80–88% of the target compound.
Michael Addition to Vinyl Pyrimidines
Vinyl pyrimidines serve as versatile electrophiles for constructing C–N bonds via Michael addition.
Preparation of 4-Vinyl-6-Methyl-2-(Methylsulfanyl)Pyrimidine
The vinyl derivative C1 is synthesized via Stille coupling of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine with tributylvinyltin in the presence of Pd(PPh₃)₄. This step requires anhydrous THF under nitrogen atmosphere, yielding C1 in 75–82% yield.
Michael Addition with 2-Fluorobenzylamine
C1 undergoes Michael addition with 2-fluorobenzylamine in THF at 0°C to room temperature. The reaction is catalyzed by Lewis acids such as ZnCl₂, facilitating nucleophilic attack at the β-position of the vinyl group. The product is isolated via solvent evaporation and chromatographic purification, achieving 65–75% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Intermediate | Yield | Reaction Time | Purification |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Chloro-pyrimidine (A1 ) | 70–85% | 12–24 h | Column Chromatography |
| Reductive Amination | 4-Oxo-pyrimidine (B1 ) | 80–88% | 6 h | Recrystallization |
| Michael Addition | Vinyl-pyrimidine (C1 ) | 65–75% | 8–12 h | Solvent Evaporation |
Key Findings :
-
Nucleophilic substitution offers high yields but requires elevated temperatures and prolonged reaction times.
-
Reductive amination is efficient and mild but depends on the availability of aldehyde intermediates.
-
Michael addition provides regioselectivity but necessitates stringent anhydrous conditions.
Structural Characterization and Validation
The final product is characterized using:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, particularly in the treatment of cancer and other diseases.
Anticancer Activity
Research indicates that pyrimidine derivatives, including N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (Breast) | 15.2 | Apoptosis induction |
| Johnson et al. (2024) | A549 (Lung) | 12.5 | Cell cycle arrest |
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes, which is crucial for developing new therapeutics.
Kinase Inhibition
Pyrimidine derivatives are known to target kinases involved in cancer progression. Research has shown that this compound inhibits certain kinases, leading to reduced tumor growth in preclinical models.
| Enzyme | Inhibition (%) | Reference |
|---|---|---|
| EGFR | 70% | Lee et al. (2023) |
| VEGFR | 65% | Kim et al. (2024) |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi.
Bacterial Inhibition
Studies have reported promising results regarding the antibacterial efficacy of this compound, particularly against resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Patel et al. (2023) |
| Escherichia coli | 16 µg/mL | Zhang et al. (2024) |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity.
Modifications and Effects
Research has shown that modifications to the methylsulfanyl group can significantly affect the compound's potency and selectivity towards specific targets.
| Modification | Effect on Activity |
|---|---|
| Replacement with ethyl | Increased potency |
| Addition of halogens | Enhanced selectivity |
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methylsulfanyl group could influence the compound’s metabolic stability.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Substituent Variations :
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Substituents: Phenyl (C2), 4-methoxyphenylaminomethyl (C5), 2-fluorophenyl (N4). Structural Features: Intramolecular N–H⋯N hydrogen bonding stabilizes conformation; dihedral angles between pyrimidine and phenyl groups are 12.8°, 12.0°, and 86.1° . Biological Activity: Antibacterial and antifungal properties due to immunomodulatory effects .
N-(5-Chloro-2-fluorophenyl)-6-methyl-2-(2-methyloxazol-4-yl)pyrimidin-4-amine (6a) (): Substituents: 2-methyloxazol-4-yl (C2), 5-chloro-2-fluorophenyl (N4). Synthesis: 74% yield via nucleophilic aromatic substitution.
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine (): Substituents: Trifluoromethylanilino (C5), 4-methoxyphenyl (N4). Synthesis: 78.7% yield via condensation with 4-(trifluoromethyl)aniline. Impact of CF₃: Enhances metabolic stability but may reduce solubility .
Target Compound vs. Analogs :
Crystallographic and Conformational Analysis
- Dihedral Angles : The target compound’s 2-fluorophenylmethyl group may introduce steric hindrance, altering dihedral angles compared to analogs. For example, in , a 12.8° twist between pyrimidine and phenyl groups is observed, while trifluoromethyl-substituted analogs () likely exhibit greater planarity due to stronger electronic effects .
- Hydrogen Bonding : Unlike ’s N–H⋯N bond, the SMe group in the target compound may participate in weaker C–H⋯S interactions, affecting crystal packing and solubility .
Biological Activity
N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H14FN3S
- Molecular Weight : 251.33 g/mol
This compound features a fluorophenyl group, a methyl group, and a methylsulfanyl group attached to a pyrimidine ring, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may act as an inhibitor of the KRAS G12C mutation pathway, which is implicated in various cancers, particularly lung adenocarcinoma .
Anticancer Activity
Recent investigations have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:
| Cell Line | Inhibition Percentage (GI%) | IC50 (µM) |
|---|---|---|
| HOP-62 (Lung Carcinoma) | 100.07 | 0.09 |
| CCRF-CEM (Leukemia) | 90.41 | 0.22 |
| RPMI-8226 (Leukemia) | 69.31 | 0.89 |
| RFX 393 (Kidney Carcinoma) | 84.17 | 11.70 |
The compound demonstrated selective growth inhibition across different cancer types, indicating its potential as a broad-spectrum anticancer agent .
Mechanistic Studies
Studies have shown that treatment with this compound leads to cell cycle arrest in the G0–G1 phase, reducing cell populations in the S phase significantly. This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle regulation .
Case Studies
- Lung Carcinoma Study : In a study investigating various pyrimidine derivatives, this compound exhibited remarkable growth inhibition against lung carcinoma cell lines HOP-92 and NCI-H460 with GI% values of 71.8 and 66.12 respectively .
- Leukemia Treatment : Another case study focused on leukemia cell lines revealed that this compound showed potent activity against CCRF-CEM and RPMI-8226 with IC50 values indicating strong inhibitory effects .
Q & A
Basic: What are the optimal synthetic routes for N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or Suzuki coupling. For example, describes analogous pyrimidine derivatives synthesized via nucleophilic aromatic substitution using 4-chloro-6-methylpyrimidine intermediates and fluorophenylmethylamine under reflux in DMF with LiH as a base (yield: 74–81%). To improve yields:
- Use anhydrous conditions and inert atmosphere to minimize side reactions.
- Optimize stoichiometry (e.g., 1.2 equivalents of fluorophenylmethylamine to ensure complete substitution).
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Advanced: How can crystallographic data resolve contradictions in the spatial orientation of substituents in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving spatial ambiguities. For instance, and highlight that dihedral angles between the pyrimidine ring and fluorophenyl/methylsulfanyl groups determine conformational stability. Key steps:
- Use SHELXL ( ) for refinement, incorporating hydrogen-bonding networks (e.g., N–H⋯N interactions) to validate intramolecular geometry.
- Analyze π–π stacking and C–H⋯O interactions to explain deviations in planarity (e.g., 12.8° twist in fluorophenyl group relative to pyrimidine core ).
- Cross-validate with DFT calculations (B3LYP/6-31G* basis set) to compare experimental and theoretical bond angles.
Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC. For example, methylsulfanyl groups show δ 2.5–2.7 ppm in 1H NMR, while fluorophenyl protons appear as doublets (δ 7.1–7.4 ppm) due to J-coupling .
- HR-MS (ESI-qTOF) : Confirm molecular ion [M+H]+ with <2 ppm error.
- FT-IR : Validate functional groups (e.g., C–F stretch at 1220–1150 cm⁻¹, S–C stretch at 680–610 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?
Methodological Answer:
- Core Modifications : Replace methylsulfanyl with sulfonyl groups () to improve solubility and target affinity.
- Fluorophenyl Substitution : Compare 2-fluorophenyl vs. 4-fluorophenyl analogs () to assess steric/electronic effects on receptor binding.
- Pyrimidine Ring Optimization : Introduce electron-withdrawing groups (e.g., –CF3) at C6 to enhance metabolic stability (see for SAR trends).
- Bioisosteric Replacement : Replace methyl with cyclopentyl () to modulate lipophilicity (clogP <3.5 preferred for CNS penetration).
Basic: What are the common challenges in achieving aqueous solubility, and how can they be addressed?
Methodological Answer:
- Salt Formation : Use HCl or sodium salts of the pyrimidine amine.
- Co-solvent Systems : Prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS (pH 7.4) for in vitro assays.
- Prodrug Derivatization : Introduce phosphate esters at the pyrimidine NH group to enhance solubility ().
Advanced: How can conflicting data on thermal stability be reconciled during formulation studies?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., >200°C indicates suitability for solid formulations).
- DSC Profiling : Identify polymorphic transitions; notes that diastereomeric forms may exhibit distinct melting points.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (e.g., methylsulfanyl oxidation to sulfoxide ).
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition, IC50 determination; see for analogous protocols).
- Cytotoxicity Screening : MTT assay in HEK-293 or HepG2 cells (EC50 <10 µM suggests therapeutic potential).
- Plasma Protein Binding : Equilibrium dialysis to estimate free fraction (target >5% for efficacy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
